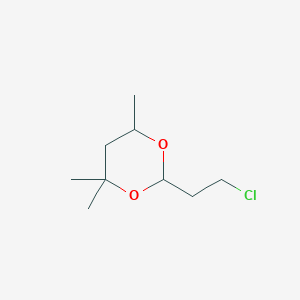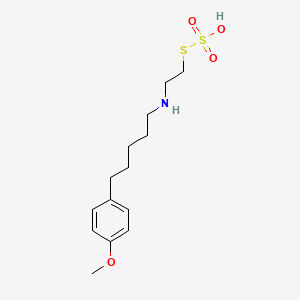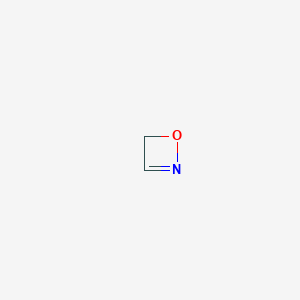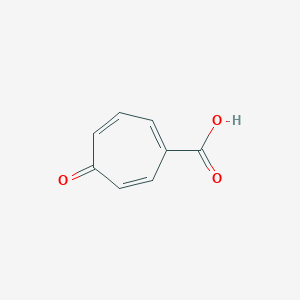
5-Oxocyclohepta-1,3,6-triene-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It has a carboxy group at position 1, an oxo group at position 5, and hydroxy groups at positions 3 and 6 . This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxocyclohepta-1,3,6-triene-1-carboxylic acid involves several steps. One common method includes the oxidation of cycloheptatriene derivatives. The reaction conditions typically involve the use of strong oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions .
Industrial Production Methods
Industrial production of this compound is less common due to its specialized applications. when produced, it often involves large-scale oxidation reactions with stringent control over reaction conditions to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
5-Oxocyclohepta-1,3,6-triene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The hydroxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to more highly oxidized compounds, while reduction can yield hydroxylated derivatives .
Aplicaciones Científicas De Investigación
5-Oxocyclohepta-1,3,6-triene-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of specialized materials and chemicals.
Mecanismo De Acción
The mechanism of action of 5-Oxocyclohepta-1,3,6-triene-1-carboxylic acid involves its interaction with various molecular targets. The compound can act as a Bronsted acid, donating protons to acceptor molecules. This property allows it to participate in various biochemical pathways and reactions .
Comparación Con Compuestos Similares
Similar Compounds
Puberulic Acid: Another derivative of cycloheptatriene with similar structural features.
Tropolone: A related compound with a similar ring structure but different functional groups.
Uniqueness
5-Oxocyclohepta-1,3,6-triene-1-carboxylic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
22855-63-6 |
|---|---|
Fórmula molecular |
C8H6O3 |
Peso molecular |
150.13 g/mol |
Nombre IUPAC |
5-oxocyclohepta-1,3,6-triene-1-carboxylic acid |
InChI |
InChI=1S/C8H6O3/c9-7-3-1-2-6(4-5-7)8(10)11/h1-5H,(H,10,11) |
Clave InChI |
LDJBJXRAHZSWIB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=O)C=CC(=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Bromo-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B14718090.png)
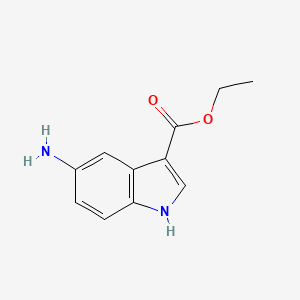
![4H-Cyclopenta[b]thiophene, 5-methyl-](/img/structure/B14718109.png)

![1,1-Dimethyl-N-[methyl(diphenyl)silyl]-1-phenylsilanamine](/img/structure/B14718123.png)
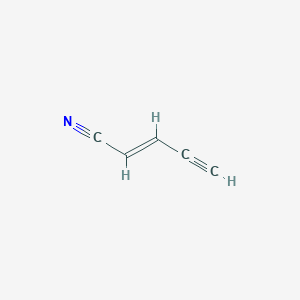
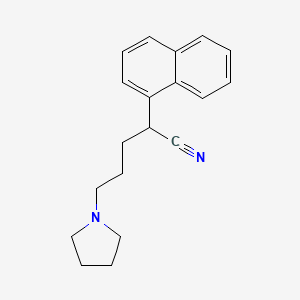
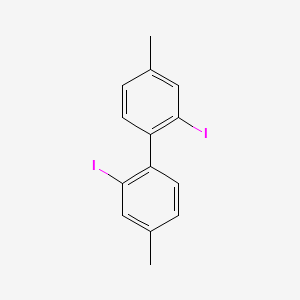
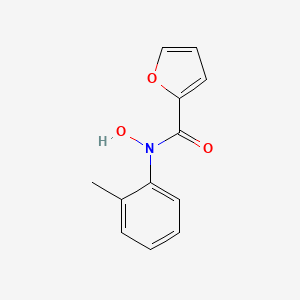
![[2-(Ethoxymethyl)phenyl]-(2-methoxyphenyl)-(4-methoxyphenyl)methanol](/img/structure/B14718148.png)
![Acetic acid, oxo[(4-propoxyphenyl)amino]-, ethyl ester](/img/structure/B14718152.png)
